Silane,ethynyl-2-d-trimethyl-

Catalog No.
S1936618
CAS No.
7299-46-9
M.F
C5H10Si
M. Wt
99.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silane,ethynyl-2-d-trimethyl-

CAS Number

7299-46-9

Product Name

Silane,ethynyl-2-d-trimethyl-

IUPAC Name

2-deuterioethynyl(trimethyl)silane

Molecular Formula

C5H10Si

Molecular Weight

99.22 g/mol

InChI

InChI=1S/C5H10Si/c1-5-6(2,3)4/h1H,2-4H3/i1D

InChI Key

CWMFRHBXRUITQE-MICDWDOJSA-N

SMILES

C[Si](C)(C)C#C

Canonical SMILES

C[Si](C)(C)C#C

Isomeric SMILES

[2H]C#C[Si](C)(C)C

The exact mass of the compound Silane,ethynyl-2-d-trimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Silane,ethynyl-2-d-trimethyl- (commonly known as TMS-acetylene-d) is a highly specialized, isotopically labeled terminal alkyne protected by a trimethylsilyl (TMS) group . With an isotopic purity typically exceeding 99 atom % D, it serves as a critical liquid-phase precursor for introducing the -C≡C-D moiety into complex organic frameworks or for elucidating reaction mechanisms via Kinetic Isotope Effect (KIE) studies [1]. Unlike gaseous alkyne precursors, its liquid state (bp ~53 °C) and TMS protection enable precise volumetric handling, prevent unwanted homocoupling, and allow for chemoselective downstream transformations, making it a premium building block for advanced materials, Raman imaging probes, and mechanistic organometallic research .

Attempting to substitute TMS-acetylene-d with unlabeled TMS-acetylene completely negates its utility in isotopic labeling, rendering it useless for KIE measurements or the synthesis of Raman-shifted bioorthogonal probes[1]. Furthermore, substituting it with unprotected Acetylene-d1 gas introduces severe processability challenges; the gaseous reagent requires pressurized manifolds, exhibits poor stoichiometric control in small-scale reactions, and is prone to uncontrolled bis-coupling[2]. The TMS group is strictly necessary to ensure mono-functionalization and to maintain the reagent as a stable, easily handled liquid under standard Schlenk or benchtop conditions [1].

Isotopic Mass Shift for Multiplexed Raman Imaging

The incorporation of the deuterium atom at the terminal alkyne position significantly alters the vibrational frequency of the triple bond due to the increased reduced mass. While the unlabeled terminal alkyne (-C≡C-H) exhibits a characteristic Raman stretching frequency around 2110–2140 cm⁻¹, the deuterated analog (-C≡C-D) derived from TMS-acetylene-d shifts to the 1970–2000 cm⁻¹ range [1]. This ~130 cm⁻¹ redshift moves the signal deeper into the cellular 'silent region,' eliminating overlap with endogenous cellular biomolecules and enabling two-color, multiplexed stimulated Raman scattering (SRS) imaging [2].

Evidence DimensionAlkyne Raman Stretching Frequency
Target Compound Data~1970–2000 cm⁻¹ (-C≡C-D moiety)
Comparator Or Baseline~2110–2140 cm⁻¹ (Unlabeled -C≡C-H moiety)
Quantified Difference~130 cm⁻¹ redshift
ConditionsSpontaneous or Stimulated Raman Scattering (SRS) in live-cell imaging environments

Procuring the deuterated precursor is essential for synthesizing bioorthogonal Raman tags that can be tracked simultaneously with unlabeled tags without spectral interference.

Phase-Dependent Processability and Stoichiometric Control

TMS-acetylene-d is a volatile but stable liquid at room temperature (boiling point ~53 °C, density ~0.702 g/mL), allowing for precise volumetric addition via standard syringes . In stark contrast, the un-TMS-protected equivalent, Acetylene-d1, is a highly flammable gas that requires specialized pressure regulators, gas-tight manifolds, and complex manometric measurements to control stoichiometry [1]. The liquid state of TMS-acetylene-d reduces handling complexity, minimizes the risk of explosive gas accumulation, and ensures high reproducibility in small-scale catalytic screening.

Evidence DimensionPhysical State and Handling Method
Target Compound DataLiquid (bp 53 °C); syringe-transferable
Comparator Or BaselineAcetylene-d1: Gas; requires pressurized manifold
Quantified DifferenceElimination of gas-handling equipment and improved stoichiometric precision
ConditionsStandard laboratory benchtop or Schlenk line synthesis at 25 °C

Buyers can bypass the regulatory and infrastructural overhead of handling pressurized deuterated gases by utilizing this liquid-phase equivalent.

Primary Kinetic Isotope Effect (KIE) Measurement Capability

In mechanistic studies of transition-metal-catalyzed alkyne functionalizations, determining whether terminal C-H bond cleavage is the rate-determining step requires a highly enriched deuterated substrate . TMS-acetylene-d, with its >99 atom % D isotopic purity, allows researchers to accurately measure the primary kinetic isotope effect (k_H / k_D). When comparing reaction rates of unlabeled TMS-acetylene versus TMS-acetylene-d (often after in situ desilylation), a k_H / k_D ratio significantly greater than 1 (typically 2 to 7) quantitatively proves that acetylenic proton abstraction is rate-limiting[1].

Evidence DimensionIsotopic Purity and KIE Utility
Target Compound Data>99 atom % D; enables precise k_H/k_D > 2 measurements
Comparator Or BaselineUnlabeled TMS-acetylene: Cannot measure KIE
Quantified DifferenceAbsolute requirement for >99% isotopic enrichment to resolve rate-determining steps
ConditionsKinetic profiling of transition-metal-catalyzed cross-coupling reactions

Procurement of the >99% D-enriched compound is strictly necessary for laboratories conducting rigorous mechanistic elucidation and catalytic cycle optimization.

Synthesis of Multiplexed Raman Imaging Probes

Used as a precursor to install the -C≡C-D moiety onto biomolecules (like lipids, nucleosides, or amino acids), creating bioorthogonal tags that emit in the Raman 'silent region' (~1970 cm⁻¹) for high-contrast, multi-color live-cell imaging without spectral overlap [1].

Mechanistic Elucidation in Cross-Coupling Catalysis

Employed as the primary labeled substrate in kinetic isotope effect (KIE) studies to determine the rate-limiting steps in Sonogashira, Glaser, and CuAAC (Click) reactions, guiding the design of more efficient industrial catalysts [2].

Desilylative Cross-Coupling for Deuterated Pharmaceuticals

Utilized in Hiyama-type or fluoride-mediated desilylative cross-coupling reactions to directly transfer the intact -C≡C-D group to aryl or heteroaryl halides, streamlining the synthesis of deuterated drug candidates with improved metabolic stability [2].

Synthesis of Deuterated Triazole Foldamers

Applied in Click chemistry to generate 5-deuterio-1,2,3-triazole linkages in synthetic foldamers and peptidomimetics, where the deuterium label aids in NMR structural elucidation and modifies hydrogen-bonding interactions at the triazole C5 position [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

(~2~H)Ethynyl(trimethyl)silane

Dates

Last modified: 08-16-2023

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